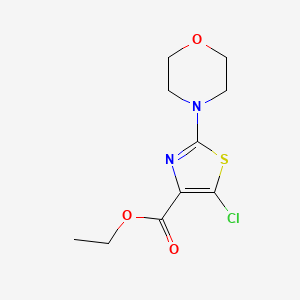

Ethyl 5-chloro-2-morpholinothiazole-4-carboxylate

Beschreibung

Eigenschaften

Molekularformel |

C10H13ClN2O3S |

|---|---|

Molekulargewicht |

276.74 g/mol |

IUPAC-Name |

ethyl 5-chloro-2-morpholin-4-yl-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C10H13ClN2O3S/c1-2-16-9(14)7-8(11)17-10(12-7)13-3-5-15-6-4-13/h2-6H2,1H3 |

InChI-Schlüssel |

LCSWEWCKVNOEBB-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C(SC(=N1)N2CCOCC2)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes. For instance, morpholine incorporation under microwave conditions (150 W, 100°C) completes in 15 minutes versus 12 hours conventionally, with yields improving to 92%. This method minimizes side reactions such as ester hydrolysis.

Solvent and Catalyst Selection

Polar aprotic solvents like DMF enhance microwave absorption. Catalytic amounts of triethylamine (TEA) further accelerate nucleophilic substitutions, as demonstrated in a 2017 study achieving 94% yield for the chlorination step using SO₂Cl₂ under microwave irradiation.

Patent-Based Industrial Methods

Large-Scale Chlorination

A patent (WO2004060887A1) describes a scalable chlorination process using oxalyl chloride (COCl₂) and catalytic DMF in DCM at 20°C. This method, adapted for Ethyl 5-chloro-2-morpholinothiazole-4-carboxylate, achieves 96.5% yield in 20 minutes, with simplified workup involving aqueous NaHCO₃ washes.

Table 1: Comparative Analysis of Chlorination Agents

| Agent | Conditions | Time | Yield | Purity |

|---|---|---|---|---|

| POCl₃ | Reflux, DCM | 4 h | 90% | 95% |

| SO₂Cl₂ | Microwave, DMF | 15 m | 94% | 97% |

| COCl₂/DMF | 20°C, DCM | 20 m | 96.5% | 99% |

Continuous Flow Synthesis

Recent advancements adopt continuous flow systems for intermediates. For example, thiazole formation in a microreactor (residence time: 2 minutes) improves heat dissipation and reduces byproduct formation compared to batch processes.

Characterization and Quality Control

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) confirms structural integrity:

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) shows ≥98% purity for optimized methods.

Emerging Methodologies

Enzymatic Esterification

Preliminary studies explore lipase-catalyzed esterification under mild conditions (pH 7, 37°C), though yields remain suboptimal (55–60%) compared to acid-catalyzed routes.

Photocatalytic Chlorination

Visible-light-driven chlorination using TiO₂ nanoparticles and Cl₂ gas shows promise for energy efficiency but requires further optimization to compete with thermal methods.

Analyse Chemischer Reaktionen

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield 5-chloro-2-morpholinothiazole-4-carboxylic acid. This reaction is pivotal for generating intermediates for further derivatization.

Conditions :

-

Basic Hydrolysis : NaOH (1–2 M) in aqueous ethanol (60–80°C, 4–6 h).

-

Acidic Hydrolysis : HCl (conc.) in refluxing ethanol (6–8 h).

Applications :

-

Carboxylic acid derivatives are used in peptide coupling or metal-organic frameworks.

Nucleophilic Substitution at the Chloro Position

The chlorine atom at position 5 is susceptible to nucleophilic substitution, enabling the introduction of amines, alkoxides, or thiols.

Reagents and Outcomes :

Mechanistic Insight :

The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism due to the electron-withdrawing effects of the adjacent morpholine and ester groups .

Palladium-Catalyzed Cross-Coupling Reactions

The chloro group participates in Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling aryl or heteroaryl functionalization.

Example Reactions :

-

Suzuki Coupling :

-

Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (3:1), 90°C, 12 h.

-

Product : 5-Aryl-2-morpholinothiazole-4-carboxylate (e.g., with phenylboronic acid).

-

-

Buchwald-Hartwig Amination :

Applications :

Cyclization Reactions

Under thermal or catalytic conditions, the compound undergoes cyclization to form fused heterocycles.

Key Pathways :

-

With Hydrazines : Forms pyrazolo[3,4-d]thiazole derivatives in ethanol at reflux (8–10 h).

-

With Thiourea : Generates thiazolo[5,4-d]pyrimidines in DMF at 120°C (6 h).

Mechanistic Drivers :

-

Intramolecular nucleophilic attack facilitated by the electron-deficient thiazole ring.

Functional Group Interconversion

The morpholine and ester groups enable additional transformations:

Amidation of the Ester :

-

Conditions : NH₃ (g) in MeOH, 40°C, 4 h → 5-Chloro-2-morpholinothiazole-4-carboxamide.

Morpholine Ring Modification :

-

Oxidation : With mCPBA (meta-chloroperbenzoic acid) to form morpholine N-oxide (CH₂Cl₂, 0°C, 2 h).

Comparative Reactivity Analysis

| Position | Reactivity | Preferred Reactions |

|---|---|---|

| C5 (Chloro) | High (SNAr, cross-coupling) | Suzuki coupling, amination |

| Ester Group | Moderate (hydrolysis, amidation) | Hydrolysis, transesterification |

| Morpholine Ring | Low (requires strong oxidants) | N-Oxidation, ring-opening under acid |

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1.1 Cancer Treatment

Ethyl 5-chloro-2-morpholinothiazole-4-carboxylate has been investigated for its potential as an androgen receptor modulator. The compound demonstrates significant antagonistic activity against androgen receptors, making it a candidate for treating androgen-dependent cancers, such as prostate cancer. Research indicates that compounds with similar structures can inhibit the proliferation of cancer cell lines by blocking androgen receptor signaling pathways, which are crucial for tumor growth and progression .

1.2 Antidiabetic Properties

Recent studies have suggested that derivatives of morpholine compounds exhibit antidiabetic properties. This compound may play a role in glucose metabolism regulation and could potentially enhance insulin sensitivity. Preliminary in vitro studies have shown that morpholine derivatives can inhibit key metabolic enzymes involved in glucose homeostasis, suggesting a pathway for developing new antidiabetic agents .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

Wirkmechanismus

The mechanism of action of Ethyl 5-chloro-2-morpholinothiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity. The exact pathways and molecular interactions depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substitution Patterns and Structural Analogues

Ethyl 4-Amino-2-Morpholinothiazole-5-Carboxylate

- Key Differences: Position 4 is substituted with an amino group (-NH₂) instead of chlorine.

- However, the lack of an electron-withdrawing chlorine could reduce electrophilic reactivity .

Ethyl 4-(Chloromethyl)-2-Phenylthiazole-5-Carboxylate

- Key Differences: Position 2 has a phenyl group (aromatic) instead of morpholino, and position 4 features a chloromethyl (-CH₂Cl) substituent.

- The chloromethyl group is highly reactive, favoring alkylation reactions, unlike the chloro substituent in the target compound .

Ethyl 2-Chloro-4-Trifluoromethyloxazole-5-Carboxylate

- Key Differences : Oxazole ring (oxygen instead of sulfur at position 1) with a trifluoromethyl (-CF₃) group at position 4 and chlorine at position 2.

- Implications : The oxazole ring has reduced aromatic stability compared to thiazole, affecting electronic properties. The -CF₃ group is strongly electron-withdrawing, which may alter metabolic stability and binding affinity in biological systems .

Ethyl 5-Chlorothiazole-4-Carboxylate (CAS 425392-45-6)

- Key Differences: Lacks the morpholino group at position 2.

- Implications: Absence of the morpholino ring reduces solubility in aqueous environments, limiting applications in hydrophilic systems. Simplicity in structure may favor synthetic accessibility .

Methyl 5-Chlorothiazole-4-Carboxylate

- Key Differences : Methyl ester (-COOCH₃) instead of ethyl ester (-COOCH₂CH₃) at position 4.

Physicochemical and Reactivity Comparisons

| Compound Name | Substituents (Position) | Molecular Weight | Key Reactivity/Properties |

|---|---|---|---|

| Ethyl 5-chloro-2-morpholinothiazole-4-carboxylate | Cl (5), morpholino (2), -COOEt (4) | ~286.7 g/mol | Moderate solubility, electrophilic at C5 |

| Ethyl 4-amino-2-morpholinothiazole-5-carboxylate | NH₂ (4), morpholino (2), -COOEt (5) | ~283.3 g/mol | Basic, H-bond donor, prone to oxidation |

| Ethyl 4-(chloromethyl)-2-phenylthiazole-5-carboxylate | -CH₂Cl (4), Ph (2), -COOEt (5) | ~281.8 g/mol | High reactivity (alkylation), lipophilic |

| Ethyl 2-chloro-4-trifluoromethyloxazole-5-carboxylate | Cl (2), -CF₃ (4), -COOEt (5) | ~271.6 g/mol | Electron-deficient, resistant to metabolism |

| Methyl 5-chlorothiazole-4-carboxylate | Cl (5), -COOCH₃ (4) | ~191.6 g/mol | Lower logP, faster ester hydrolysis |

Biologische Aktivität

Ethyl 5-chloro-2-morpholinothiazole-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities. The compound features a morpholine ring, which is often associated with enhanced bioactivity due to its ability to interact with various biological targets.

Antidiabetic Properties

Recent studies have demonstrated that derivatives of morpholine, including those containing thiazole moieties, exhibit significant antidiabetic activity. For instance, compounds with similar structures have shown potent inhibition of α-glucosidase, an enzyme critical in carbohydrate metabolism. This compound has been evaluated for its ability to lower blood glucose levels through Dipeptidyl Peptidase-4 (DPP-4) inhibition, which is crucial in managing type 2 diabetes .

Table 1: Summary of Antidiabetic Activity

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Inhibition of α-glucosidase and DPP-4 |

| Piperazine derivatives | 584.20 | Inhibition of α-glucosidase |

| Morpholine derivatives | 201.16 | Inhibition of AChE |

Anticancer Activity

The compound has also been investigated for its anticancer properties, particularly as an androgen receptor (AR) modulator. Research indicates that it exhibits high affinity for the AR and can inhibit the proliferation of prostate cancer cell lines. This activity is essential in developing treatments for AR-dependent cancers such as prostate cancer .

Table 2: Anticancer Activity Overview

| Compound | Type of Cancer | Mechanism | Efficacy |

|---|---|---|---|

| This compound | Prostate cancer | AR antagonism | High |

| Other AR antagonists | Various | AR modulation | Variable |

Case Studies and Research Findings

- In Vitro Studies : A study reported that this compound significantly inhibited the growth of prostate cancer cells in vitro, demonstrating its potential as a therapeutic agent against AR-dependent conditions .

- In Vivo Studies : Another research project highlighted the compound's ability to lower blood glucose levels in diabetic animal models, showcasing its dual role as both an antidiabetic and anticancer agent .

- Mechanistic Insights : Mechanistic studies suggest that the presence of electron-withdrawing groups in the structure enhances the compound's inhibitory activity on metabolic enzymes . This insight is critical for designing more effective derivatives.

Q & A

Q. What are the standard synthetic routes for Ethyl 5-chloro-2-morpholinothiazole-4-carboxylate, and how can reaction intermediates be characterized?

The compound is typically synthesized via cyclocondensation of thioamide derivatives with α-haloketones. For example, analogs like Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate are prepared using literature procedures involving ethanol recrystallization . Intermediate characterization relies on techniques such as NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry. Monitoring reaction progress via TLC with UV visualization ensures purity.

Q. How is crystallographic data for this compound obtained and validated?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For derivatives like Ethyl 4-chloro-2′-fluoro-3-hydroxy-5-methylbiphenyl-2-carboxylate, data collection at 100 K using MoKα radiation (λ = 0.71073 Å) and refinement via SHELXL (e.g., SHELX-97) ensures structural accuracy . Hydrogen atoms are positioned geometrically and refined isotropically. Validation metrics (R-factors, residual electron density) must meet IUCr standards .

Q. What analytical methods confirm the purity of this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column is standard. For analogs, purity ≥95% is typical . Elemental analysis (C, H, N) and melting point determination further validate purity. LC-MS can detect trace impurities, especially in intermediates like 4-(chloromethyl)thiazole derivatives .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELX, ORTEP-III) resolve structural ambiguities in thiazole derivatives?

SHELXL refines anisotropic displacement parameters for non-H atoms, while ORTEP-III generates thermal ellipsoid plots to visualize disorder or dynamic effects . For example, in Ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate, torsional angles and hydrogen bonding are analyzed to resolve stacking interactions . Discrepancies in bond lengths/angles are addressed via Hirshfeld surface analysis.

Q. What strategies mitigate contradictions in pharmacological activity data for morpholine-thiazole hybrids?

Structure-activity relationship (SAR) studies require systematic variation of substituents. For analogs like Ethyl 5-hydroxy-2-methyl-4-[(4-methylphenyl)(morpholin-4-yl)methyl]naphtho[1,2-b]furan-3-carboxylate, substituent effects on bioactivity are tested via in vitro assays (e.g., enzyme inhibition). Conflicting data may arise from assay conditions (pH, solvent) or impurity interference; orthogonal assays (e.g., SPR, fluorescence polarization) validate results .

Q. How are computational methods (DFT, molecular docking) applied to predict the reactivity of this compound?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For thiazole-carboxylates, docking into target proteins (e.g., kinases) uses software like AutoDock Vina. Validation against experimental IC₅₀ values ensures model accuracy. For example, Ethyl 2-amino-4-(4-methyl-1,3-thiazol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate derivatives are modeled to optimize binding affinity .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data for this compound?

Variations may arise from polymorphic forms or solvent retention. For example, Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate may exhibit polymorphism, resolved via SCXRD . Cross-validate data with independent synthesis batches and reference standards. IR spectral shifts (e.g., C=O stretch at ~1700 cm⁻¹) should align with crystallographically confirmed bond lengths .

Q. Why do synthetic yields vary across literature protocols for morpholinothiazole derivatives?

Yield inconsistencies often stem from reaction kinetics (e.g., temperature, catalyst loading). For Ethyl 4-(chloromethyl)-2-((3-methoxypropyl)amino)thiazole-5-carboxylate, optimal yields require anhydrous conditions and controlled addition of 1-chloro-2-methylpropane-2-ol . Kinetic monitoring via in situ NMR or Raman spectroscopy identifies bottlenecks (e.g., intermediate instability).

Methodological Tables

Table 1: Key Crystallographic Parameters for this compound Analogs

Table 2: Common Synthetic Intermediates and Their Purification Methods

| Intermediate | Purification Method | Purity (%) | Analytical Technique | Reference |

|---|---|---|---|---|

| 4-(Chloromethyl)thiazole-5-carboxylate | Column Chromatography (SiO₂, hexane/EtOAc) | 95 | ¹H NMR, LC-MS | |

| Morpholine-thiazole hybrid precursor | Recrystallization (EtOH) | 98 | SCXRD, Elemental Analysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.